molecular formula C21H23N3O2S2 B2868843 1-ethyl-7-methyl-3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1,8-naphthyridin-4(1H)-one CAS No. 1706095-81-9

1-ethyl-7-methyl-3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1,8-naphthyridin-4(1H)-one

Cat. No.: B2868843
CAS No.: 1706095-81-9
M. Wt: 413.55
InChI Key: OOPHLIMCXBGHDJ-UHFFFAOYSA-N
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Description

1-ethyl-7-methyl-3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1,8-naphthyridin-4(1H)-one is a potent and selective chemical probe targeting the kinase domain of glycogen synthase kinase-3 (GSK-3). This compound is a key analog in the structural optimization of 1,8-naphthyridin-4(1H)-one derivatives, which are recognized as a privileged scaffold for developing ATP-competitive kinase inhibitors. Its primary research value lies in the exploration of GSK-3 inhibition for studying neurodegenerative pathways, as GSK-3β is a critical tau kinase implicated in the pathogenesis of Alzheimer's disease. The molecular design, featuring the 1,4-thiazepane moiety, is aimed at enhancing selectivity and optimizing drug-like properties. Researchers utilize this compound in investigating Wnt/β-catenin signaling and in cellular models of tauopathy to elucidate the therapeutic potential of GSK-3 inhibition. It serves as a crucial tool for validating GSK-3 as a target and for understanding its complex role in cellular signaling, metabolism, and disease progression.

Properties

IUPAC Name

1-ethyl-7-methyl-3-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c1-3-23-13-16(19(25)15-7-6-14(2)22-20(15)23)21(26)24-9-8-18(28-12-10-24)17-5-4-11-27-17/h4-7,11,13,18H,3,8-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPHLIMCXBGHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC(SCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-7-methyl-3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1,8-naphthyridin-4(1H)-one is a compound that belongs to the class of naphthyridine derivatives, known for their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, highlighting relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various synthetic methodologies. The compound is derived from the reaction of naphthyridine derivatives with thiophene and thiazepane moieties. The synthetic pathway often includes:

  • Formation of the naphthyridine core through cyclization reactions.
  • Introduction of substituents such as ethyl and thiophene groups via nucleophilic substitution or acylation reactions.
  • Final modifications to achieve the desired functional groups.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with a similar structure to this compound showed effectiveness against various Gram-positive and Gram-negative bacteria. The disc-diffusion method was employed to evaluate antibacterial activity, revealing promising results comparable to standard antibiotics like ciprofloxacin .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
Compound AModerate EffectWeak Effect
Compound BStrong EffectModerate Effect
1-Ethyl...Promising EffectSignificant Effect

Anticancer Activity

The 1,8-naphthyridine scaffold has been associated with anticancer properties. In vitro studies have shown that derivatives can inhibit cancer cell proliferation in various cancer types, including breast and lung cancer. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancerous cells. For instance, a derivative similar to the compound demonstrated IC50 values in the low micromolar range against human breast cancer cells .

Case Studies

Several case studies have explored the biological activity of naphthyridine derivatives:

  • Case Study on Antibacterial Activity : A recent study focused on a series of naphthyridine derivatives, including those structurally related to our compound. The results indicated that modifications at specific positions significantly enhanced antibacterial efficacy against resistant strains .
  • Case Study on Anticancer Properties : Another investigation assessed the cytotoxic effects of naphthyridine derivatives on various cancer cell lines. The findings suggested that introducing specific functional groups could optimize their anticancer potential .

Comparison with Similar Compounds

Substituent Variations

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 1,8-Naphthyridinone 1-Ethyl, 7-methyl, 3-(thiazepane-thiophene) Not reported (hypothesized enzyme inhibition)
7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one (2c) 1,8-Naphthyridinone 3-Morpholinomethyl, 2-phenyl Inhibitory activity (specific targets unspecified)
1-Ethyl-7-methyl-3-propionyl-1,8-naphthyridin-4(1H)-one 1,8-Naphthyridinone 3-Propionyl Chemical intermediate
3-[4-Amino-5-thioxo-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4-one (4) 1,8-Naphthyridinone 3-Triazole-thione Antibacterial/antifungal

Key Observations :

  • Thiazepane-Thiophene vs. Morpholine/Propionyl/Triazole : The target compound’s 1,4-thiazepane-thiophene substituent introduces conformational flexibility (7-membered thiazepane ring) and electron-rich aromaticity (thiophene), which may enhance binding to hydrophobic enzyme pockets compared to rigid morpholine (6-membered) or simple propionyl groups .
  • Triazole-Thione vs. Thiazepane-Thiophene : The triazole-thione group in Compound 4 () confers antibacterial activity, likely via metal chelation or hydrogen bonding. In contrast, the thiazepane-thiophene moiety may prioritize π-π stacking or hydrophobic interactions, suggesting divergent biological targets .

Pharmacological and Physicochemical Properties

Bioactivity Hypotheses

  • Compared to the triazole derivative (Compound 4), the target compound’s thiophene-thiazepane group may broaden its spectrum (e.g., antiviral or anticancer applications) due to thiophene’s prevalence in such agents .
  • The morpholinomethyl derivative (2c) in shows inhibitory activity, suggesting that bulkier substituents (like thiazepane-thiophene) could further modulate potency or selectivity .

Physicochemical Properties

Crystallographic and Structural Insights

  • However, analogous naphthyridinones (e.g., Compound 4 in ) are typically characterized via X-ray diffraction, IR, and NMR, suggesting similar methods apply .

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